molecular formula C7H13Cl B14521894 2-(2-Chloroethyl)-1,1-dimethylcyclopropane CAS No. 62456-17-1

2-(2-Chloroethyl)-1,1-dimethylcyclopropane

Cat. No.: B14521894
CAS No.: 62456-17-1
M. Wt: 132.63 g/mol
InChI Key: SXHNYNVUPJXSRN-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,1-dimethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethyl group and two methyl groups

Preparation Methods

The synthesis of 2-(2-Chloroethyl)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Chloroethyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This leads to the formation of alcohols, amines, or other substituted derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1,1-dimethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,1-dimethylcyclopropane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act by forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function and activity. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2-Chloroethyl)-1,1-dimethylcyclopropane can be compared with other similar compounds, such as:

    2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, this compound has similar structural features but different applications and toxicity profiles.

    Tris(2-chloroethyl) phosphate: Used as a flame retardant, this compound shares the 2-chloroethyl group but has a different functional group and application.

    Ethephon (2-chloroethylphosphonic acid): Used in agriculture to promote ripening, this compound also contains a 2-chloroethyl group but has distinct uses and mechanisms of action.

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for a variety of research and industrial applications.

Properties

CAS No.

62456-17-1

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

2-(2-chloroethyl)-1,1-dimethylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-7(2)5-6(7)3-4-8/h6H,3-5H2,1-2H3

InChI Key

SXHNYNVUPJXSRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CCCl)C

Origin of Product

United States

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